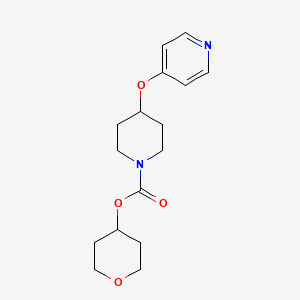
oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an oxan-4-yl group and a pyridin-4-yloxy group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxan-4-yl and pyridin-4-yloxy groups under controlled conditions. One common method includes the use of ethyl-4-hydroxy piperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recycling and reusing intermediates like ethyl-4-hydroxy piperidine-1-carboxylate can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylic acid, while reduction may produce oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-methanol .
科学的研究の応用
Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and have been studied for their biological activities.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidine derivative with potential therapeutic applications.
Uniqueness
Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : C10H19N2O3
- SMILES : C1CNCCC1OC2CCOCC2
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, impacting various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical pathways, suggesting potential applications in neuropharmacology.
Biological Activity Profile
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated efficacy against various bacterial strains. |
| Anticancer | Potential as an antiproliferative agent in cancer cell lines. |
| Neuropharmacological | Possible effects on central nervous system disorders through receptor interaction. |
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
- Neuropharmacological Effects :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other derivatives within the piperidine class:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-(Oxan-4-yl)pyrrolidine | Antimicrobial and anticancer | Unique fused ring structure |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Antiproliferative | Acts as a tubulin inhibitor |
| N-(3,5-dimethylphenyl)-piperazine | Strong CYP51 inhibitors | Selective for Leishmania parasites |
特性
IUPAC Name |
oxan-4-yl 4-pyridin-4-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(22-15-5-11-20-12-6-15)18-9-3-14(4-10-18)21-13-1-7-17-8-2-13/h1-2,7-8,14-15H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVISQSFDISTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













